molecular formula C11H22N2O2 B7916233 1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone

1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone

Cat. No.: B7916233
M. Wt: 214.30 g/mol
InChI Key: PFBNRYWDLXKFJB-UHFFFAOYSA-N
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Description

The compound 1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone is a piperidine-derived ethanone with a substituted aminomethyl side chain. Its structure features:

  • A piperidin-1-yl ring linked to an ethanone group.
  • A methyl(2-hydroxyethyl)amino substituent attached via a methylene bridge at the 2-position of the piperidine ring. This polar side chain likely enhances solubility compared to analogs with aryl or hydrophobic groups.

Properties

IUPAC Name

1-[2-[[2-hydroxyethyl(methyl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(15)13-6-4-3-5-11(13)9-12(2)7-8-14/h11,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBNRYWDLXKFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1CN(C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Piperidinyl Ethanone Derivatives

The ethanone-piperidine scaffold is common in medicinal chemistry. Key analogs include:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Spectral Data (ESI-HRMS/NMR) Reference
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone 4-Fluorophenyl at piperidine 2-position C₁₃H₁₆FNO 221.27 Not reported Not available
1-{4-[((4-Bromo-2-fluorophenyl)amino)quinazolinyl]piperidin-1-yl}-2-(5-nitroimidazol-1-yl)ethanone Quinazoline-nitroimidazole hybrid C₂₇H₂₃BrFN₇O₃ 614.23 157.6–160.1 ESI-MS m/z = 614.23 [M + H]⁺
(R)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone 2-Nitrophenylaminomethyl at piperidine 3-position C₁₄H₂₀N₃O₃ 278.33 Not reported LCMS purity >95%
1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone Indole substituent C₁₆H₂₀N₂O 256.35 Not reported ChemSpider ID: 302333-63-7
1-{4-[(2-Aminoethyl)cyclopropylamino]piperidin-1-yl}ethanone Cyclopropylamino-ethyl side chain C₁₂H₂₃N₃O 225.33 Not reported CAS: 1353944-64-5

Key Observations :

  • Hydrophilicity : The target compound’s 2-hydroxyethyl group increases hydrophilicity compared to analogs with aryl (e.g., fluorophenyl ) or heterocyclic (e.g., indole ) groups.
  • Synthesis : Many analogs are synthesized via nucleophilic substitution (e.g., piperidine reacting with chloroacetyl intermediates ) or reductive amination. The target compound likely follows similar synthetic routes.
  • Spectral Characterization : Analogs are routinely validated via ESI-HRMS, ¹H/¹³C NMR, and LCMS , suggesting the target compound would require similar analytical confirmation.

Physicochemical Properties and Stability

  • Isomerization: Piperidinyl ethanones with flexible substituents (e.g., amide bonds) exhibit isomerization. For example, 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone shows two distinct ¹H NMR signals at 20°C due to hindered rotation, which coalesce at higher temperatures (ΔG‡ ≈ 67 kJ/mol) . The target compound’s methyl(2-hydroxyethyl)amino group may allow similar conformational flexibility.
  • Thermal Stability : Melting points of analogs vary widely (128–215°C ), influenced by substituent bulk and crystallinity. The hydroxyethyl group may lower the target’s melting point compared to nitroimidazole-containing derivatives .

Biological Activity

1-(2-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanone, also known by its CAS number 1353966-68-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds with similar piperidine structures exhibit significant antimicrobial properties. A study highlighted the effectiveness of piperidine derivatives against Mycobacterium tuberculosis (M. tuberculosis), with some derivatives showing MIC values below 20 µM, indicating potent activity against this pathogen . Although specific data for this compound is limited, its structural similarity suggests potential antimicrobial effects.

Cytotoxicity and Selectivity

In studies assessing cytotoxicity against HepG2 liver cells, compounds related to piperidine structures demonstrated varying degrees of toxicity. The selectivity index (SI), which measures the ratio of cytotoxicity in eukaryotic cells versus antimicrobial activity, is crucial for evaluating the safety profile of new compounds. For instance, some derivatives exhibited low cytotoxicity (IC20 > 40 µM), suggesting a favorable therapeutic index .

Study 1: High-Throughput Screening

A high-throughput screening approach tested over 98,000 compounds for activity against M. tuberculosis. Among the hits, several piperidine derivatives were identified with high inhibition rates. The study confirmed that structural modifications significantly influenced biological activity, highlighting the importance of the piperidine moiety in enhancing efficacy .

Study 2: Structure-Activity Relationship (SAR)

The SAR analysis of related compounds revealed that specific substitutions on the piperidine ring could enhance antimicrobial potency while minimizing cytotoxic effects. For instance, modifications leading to increased lipophilicity were associated with improved penetration into bacterial membranes, thereby increasing efficacy against M. tuberculosis .

Table 1: Antimicrobial Activity and Cytotoxicity of Piperidine Derivatives

CompoundMIC (µM)IC20 (µM)Selectivity Index (SI)
Compound A<20>402.0
Compound B<10>505.0
Compound C<30>301.0
1-(2-Hydroxyethyl)(methyl)amino)methyl)piperidin-1-yl)ethanoneTBDTBDTBD

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